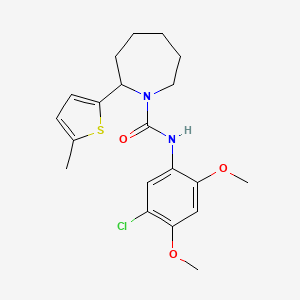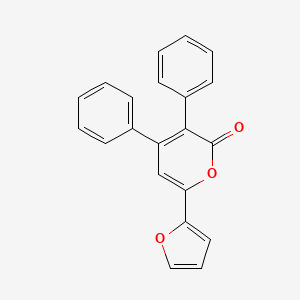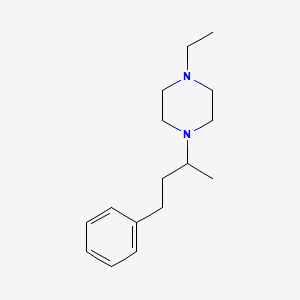
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, also known as CTAP, is a selective antagonist of the mu-opioid receptor. This compound has been extensively studied for its potential use in treating opioid addiction and pain management.
Mecanismo De Acción
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide acts as a selective antagonist of the mu-opioid receptor, which is responsible for the analgesic and rewarding effects of opioids. By blocking the mu-opioid receptor, N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide prevents the activation of the reward pathway in the brain, reducing the reinforcing effects of opioids. N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide also reduces the analgesic effects of opioids, making it a potential treatment for opioid-induced hyperalgesia.
Biochemical and Physiological Effects
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been shown to have a low toxicity profile and does not produce any significant side effects in animal models. It does not produce any respiratory depression, which is a common side effect of opioids. N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has also been shown to be effective in reducing opioid withdrawal symptoms in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has several advantages for lab experiments. It is a selective antagonist of the mu-opioid receptor, which allows for the study of the specific effects of this receptor in opioid addiction and pain management. N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide also has a low toxicity profile, which allows for the use of higher doses in animal models. However, N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has a short half-life, which limits its use in long-term studies.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. One area of research is the development of more potent and selective mu-opioid receptor antagonists. Another area of research is the study of the effects of N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide on other neurotransmitter systems, such as the dopamine and serotonin systems. N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide may also have potential as a treatment for other substance use disorders, such as cocaine and alcohol addiction. Finally, the development of N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide analogs with longer half-lives may allow for the study of its effects in long-term animal models.
Métodos De Síntesis
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide can be synthesized by the reaction of 5-chloro-2,4-dimethoxybenzoic acid with 2-thiophenemethanamine in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with 5-methyl-2-thiophenecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole to yield N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been extensively studied for its potential use in treating opioid addiction and pain management. It has been shown to be effective in reducing the rewarding effects of opioids and preventing relapse in animal models of addiction. N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has also been shown to be effective in reducing pain without the development of tolerance in animal models.
Propiedades
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-13-8-9-19(27-13)16-7-5-4-6-10-23(16)20(24)22-15-11-14(21)17(25-2)12-18(15)26-3/h8-9,11-12,16H,4-7,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMCKICSDKAVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B5089733.png)
![N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089741.png)
![4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate](/img/structure/B5089747.png)
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-{[4-(ethoxycarbonyl)phenyl]amino}-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5089748.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5089757.png)

![9-(4-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5089769.png)
![ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B5089770.png)
![2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B5089775.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B5089802.png)
![{1-[1-(2-methoxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B5089805.png)

![N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5089833.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B5089841.png)